Ciprofibrate-CoA

Beschreibung

Eigenschaften

CAS-Nummer |

111900-25-5 |

|---|---|

Molekularformel |

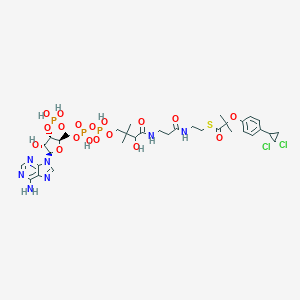

C34H48Cl2N7O18P3S |

Molekulargewicht |

1038.7 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate |

InChI |

InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1 |

InChI-Schlüssel |

AAHIMGZVACZGCQ-NKXYKTLRSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |

Synonyme |

ciprofibrate-CoA ciprofibrate-coenzyme A coenzyme A, ciprofibrate- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ciprofibrate-CoA Synthesis in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). A critical and requisite step for its activity is the metabolic activation of ciprofibrate to its coenzyme A (CoA) thioester, ciprofibrate-CoA, within hepatocytes. This conversion is catalyzed by long-chain acyl-CoA synthetases (ACSL). This technical guide provides a comprehensive overview of the this compound synthesis pathway in hepatocytes, detailing the enzymatic processes, subcellular localization, regulatory mechanisms, and relevant experimental protocols for its study.

Introduction

The activation of carboxylic acids to their corresponding CoA thioesters is a fundamental biochemical process, priming them for participation in various metabolic pathways, including β-oxidation and lipid synthesis. For xenobiotic carboxylic acids like ciprofibrate, this bioactivation is not just a metabolic step but a prerequisite for pharmacological activity. It is proposed that the active molecular species of fibrate drugs are their acyl-CoA thioesters[1]. This guide will focus on the synthesis of this compound, the key metabolic intermediate responsible for the downstream effects of ciprofibrate on lipid metabolism in the liver.

The this compound Synthesis Pathway

The synthesis of this compound is a two-step enzymatic reaction catalyzed by long-chain acyl-CoA synthetases. The overall reaction is as follows:

Ciprofibrate + ATP + CoA-SH → this compound + AMP + PPi

This reaction proceeds via an acyl-adenylate intermediate.

Key Enzyme: Long-Chain Acyl-CoA Synthetase (ACSL)

The primary enzyme family responsible for the activation of long-chain fatty acids, and by extension, xenobiotic carboxylic acids like ciprofibrate, is the long-chain acyl-CoA synthetase (ACSL) family. In the liver, several ACSL isoforms are expressed, with distinct subcellular localizations and substrate specificities.

-

ACSL1 has been identified as a key isoform involved in the response to fibrates. Ciprofibrate activates ACSL1 by engaging PPARα, leading to an upregulation of ACSL1 expression and enhanced fatty acid metabolism[2]. Given that ciprofibrate is a PPARα agonist, this suggests a positive feedback loop where ciprofibrate promotes the expression of the very enzyme that activates it. ACSL1 is predominantly located on the outer mitochondrial membrane and the endoplasmic reticulum (microsomes)[3].

Subcellular Localization

The synthesis of this compound occurs in cellular compartments where ACSL enzymes are active. Studies on the subcellular distribution of ciprofibroyl-CoA synthetase activity in rat liver have shown it to be predominantly localized in the microsomal fraction (endoplasmic reticulum). This aligns with the localization of a significant pool of ACSL1. While peroxisomes also contain acyl-CoA synthetases, the primary site for ciprofibrate activation appears to be the microsomes.

Regulatory Mechanisms

The synthesis of this compound is intricately linked with the master regulator of lipid metabolism in the liver, PPARα.

PPARα-Mediated Upregulation of ACSL1

Ciprofibrate, as its active CoA thioester, is a potent agonist of PPARα. PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR)[4]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[4]. The gene encoding ACSL1 is a known target of PPARα[5][6].

The signaling pathway can be summarized as follows:

-

Ciprofibrate enters the hepatocyte.

-

Basal levels of ACSL1 activate ciprofibrate to this compound.

-

This compound binds to and activates PPARα.

-

The PPARα-RXR heterodimer forms and binds to the PPRE in the ACSL1 gene promoter.

-

Transcription of the ACSL1 gene is increased, leading to higher levels of ACSL1 protein.

-

This results in a greater capacity for ciprofibrate activation, amplifying its own pharmacological effect.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Ciprofibroyl-CoA Concentration | 10-30 µM | Liver of ciprofibrate-treated rats | [7] |

| ACSL1 Substrate Preference | Oleate > Palmitate > Linoleate | Rat | [8] |

| ACSL1 Km for Palmitate | ~50 µM | Purified murine ACS1 | [9] |

| ACSL1 Km for ATP | ~200 µM | Purified murine ACS1 | [9] |

| ACSL1 Km for CoA | ~10 µM | Purified murine ACS1 | [9] |

Experimental Protocols

This section outlines key experimental procedures for studying the this compound synthesis pathway.

Isolation of Microsomal and Peroxisomal Fractions from Hepatocytes

This protocol is adapted from established methods for subcellular fractionation to obtain enriched microsomal and peroxisomal fractions.

Materials:

-

Hepatocyte cell pellet or fresh liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

-

Differential centrifugation equipment (refrigerated centrifuge)

-

Ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Wash hepatocytes or minced liver tissue with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in 3-5 volumes of ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

Centrifuge the homogenate at 750 x g for 10 min at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant, PNS).

-

Centrifuge the PNS at 10,000 x g for 20 min at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at 25,000 x g for 20 min at 4°C to pellet a light mitochondrial/peroxisomal fraction.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.

-

Carefully decant the supernatant (cytosol) and resuspend the microsomal pellet in a suitable buffer for storage at -80°C or immediate use.

-

The peroxisomal fraction can be further purified from the light mitochondrial pellet using a density gradient (e.g., Iodixanol or Percoll)[10].

Ciprofibroyl-CoA Synthetase Activity Assay (Radiometric)

This assay measures the incorporation of a radiolabeled substrate into its CoA ester. As radiolabeled ciprofibrate may not be readily available, a common approach is to measure the general long-chain acyl-CoA synthetase activity in the presence and absence of ciprofibrate to assess its potential as a competitive substrate. A more direct assay would require custom synthesis of [14C]- or [3H]-ciprofibrate. The following is a general protocol adapted for this purpose[11].

Materials:

-

Microsomal fraction (protein concentration determined)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 200 mM KCl)

-

ATP solution (100 mM)

-

CoA-SH solution (10 mM)

-

Dithiothreitol (DTT, 100 mM)

-

Radiolabeled fatty acid (e.g., [14C]oleic acid) complexed to BSA

-

Ciprofibrate solution

-

Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1)

-

Heptane

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA-SH, and DTT.

-

In a reaction tube, add the microsomal protein (e.g., 20-50 µg).

-

Add the radiolabeled fatty acid substrate and varying concentrations of ciprofibrate (to test for competitive inhibition).

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding the reaction mixture.

-

Incubate at 37°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 2.5 mL of Dole's reagent.

-

Add 1.5 mL of heptane and 1 mL of water, and vortex thoroughly.

-

Centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA product.

-

Remove the upper phase and wash the lower phase again with heptane.

-

Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific activity as nmol of product formed per minute per mg of protein.

Quantification of this compound by LC-MS/MS

This method allows for the direct and sensitive quantification of this compound in biological samples.

Materials:

-

Hepatocyte or liver tissue extract (typically extracted with an acidic organic solvent like 10% trichloroacetic acid)[12]

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA)

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile phase A: Aqueous buffer (e.g., 5 mM ammonium acetate)

-

Mobile phase B: Organic solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Extraction: Homogenize liver tissue or cell pellets in ice-cold 10% trichloroacetic acid. Centrifuge to precipitate proteins. The supernatant contains the acyl-CoAs.

-

Solid-Phase Extraction (optional but recommended): Use a C18 SPE cartridge to clean up the sample and concentrate the acyl-CoAs[12].

-

LC Separation: Inject the sample onto the C18 column. Use a gradient elution from a low to high concentration of mobile phase B to separate the acyl-CoAs.

-

MS/MS Detection: Use an electrospray ionization (ESI) source, typically in positive ion mode. Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be the molecular mass of this compound, and a characteristic product ion will result from the fragmentation of the molecule (e.g., the CoA moiety).

-

Quantification: Create a standard curve using synthesized this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Conclusion

The synthesis of this compound in hepatocytes, primarily by the microsomal enzyme ACSL1, is the pivotal activation step for the pharmacological effects of ciprofibrate. This process is tightly regulated through a PPARα-dependent positive feedback mechanism, where ciprofibrate induces the expression of the enzyme responsible for its own activation. Understanding this pathway is crucial for elucidating the full spectrum of fibrate activity and for the development of novel lipid-lowering therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics, regulation, and physiological consequences of this compound synthesis.

References

- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Long-chain acyl-CoA synthetase 1 interacts with key proteins that activate and direct fatty acids into niche hepatic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 5. Adipose acyl-CoA synthetase-1 (ACSL1) directs fatty acids towards β-oxidation and is required for cold thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARδ activation induces hepatic long-chain acyl-CoA synthetase 4 expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Intracellular Localization of Ciprofibrate-CoA

This guide provides a comprehensive overview of the subcellular distribution of this compound, the active metabolic form of the lipid-lowering drug Ciprofibrate. Understanding the localization of this molecule is critical to elucidating its pleiotropic effects on cellular metabolism.

Introduction: From Ciprofibrate to this compound

Ciprofibrate is a third-generation fibrate drug used in the treatment of dyslipidemia.[1][2] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in fatty acid transport, oxidation, and lipid metabolism.[3][4][5] For Ciprofibrate to exert its biological activity, it must first be metabolically activated within the cell. This activation is a thioesterification reaction with Coenzyme A (CoA), converting Ciprofibrate into its active form, this compound. The specific subcellular compartments where this activation and subsequent localization occur are central to its pharmacological effects.

Subcellular Synthesis and Distribution of this compound

Like endogenous fatty acids, the xenobiotic Ciprofibrate is activated to its CoA thioester by Acyl-CoA synthetases (ACSs). Studies have shown that the enzymes responsible for converting Ciprofibrate to this compound are present in multiple key metabolic organelles. Research in rat liver has demonstrated that ciprofibroyl-CoA synthetase activity is distributed among mitochondria, microsomes (endoplasmic reticulum), and peroxisomes.[6][7]

This multi-organellar distribution implies that this compound is not confined to a single compartment but is synthesized and likely utilized in various subcellular locations, allowing it to influence a wide array of metabolic pathways.

Quantitative Analysis of this compound Levels

The formation of this compound has been quantified in isolated rat hepatocytes. These studies show that the conversion is a saturable process. When hepatocytes are incubated with Ciprofibrate concentrations similar to those found in the blood of treated rats (0.1 mM), the intracellular concentration of this compound mirrors that observed in the whole liver of these animals.[6]

Table 1: Intracellular Concentrations of Fibrate-CoA Esters

| Compound | Organism/System | Measured Concentration | Incubation Conditions | Reference |

| Ciprofibroyl-CoA | Liver of Ciprofibrate-treated rats | 10-30 µM | In vivo treatment | [6] |

| Ciprofibroyl-CoA | Isolated rat hepatocytes | ~100 µM (maximal) | 0.5 mM Ciprofibrate | [6] |

| Clofibroyl-CoA | Isolated rat hepatocytes | ~55 µM (maximal) | 0.5 mM Clofibric Acid | [6] |

| Nafenopin-CoA | Isolated rat hepatocytes | ~9 µM (maximal) | 1.0 mM Nafenopin | [6] |

Functional Implications of Subcellular Localization

The presence of this compound in distinct organelles has profound functional consequences.

-

Peroxisomes: The localization in peroxisomes is directly linked to the defining characteristic of fibrates: the induction of peroxisome proliferation and a significant increase in the activity of peroxisomal β-oxidation enzymes, such as palmitoyl-CoA oxidase.[8][9] this compound, acting as a PPARα agonist, transcriptionally upregulates the enzymes required for the breakdown of very-long-chain fatty acids.[7]

-

Mitochondria: In mitochondria, this compound can influence the oxidation of fatty acids, contributing to the overall lipid-lowering effect by enhancing energy expenditure.[10] Its synthesis by mitochondrial ACSs places it at a central hub of cellular energy metabolism.[6][7]

-

Microsomes (Endoplasmic Reticulum): The synthesis of this compound in the endoplasmic reticulum suggests its potential involvement in pathways beyond fatty acid oxidation, including the regulation of lipid and cholesterol synthesis and transport, which are primarily managed in this organelle.[6][11]

-

Nucleus and PPARα Signaling: The ultimate target of Ciprofibrate's action is the nuclear receptor PPARα. Upon activation by a ligand like Ciprofibrate or its CoA ester, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[3]

Figure 1. this compound activation of the PPARα signaling pathway.

Experimental Protocols

The determination of this compound's subcellular localization relies on a combination of biochemical techniques.

Subcellular Fractionation by Differential Centrifugation

This is the foundational method for isolating specific organelles from tissue homogenates (e.g., liver).

-

Homogenization: Liver tissue is minced and homogenized in an ice-cold isotonic buffer (e.g., sucrose buffer with protease inhibitors) to rupture the cell membranes while keeping the organelles intact.

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (~600 x g for 10 minutes) to pellet nuclei and unbroken cells. The supernatant is collected.

-

Medium-Speed Centrifugation: The resulting supernatant is centrifuged at a higher speed (~10,000 x g for 20 minutes) to pellet mitochondria.

-

High-Speed Centrifugation: The subsequent supernatant is centrifuged at an even higher speed (~100,000 x g for 60 minutes) to pellet the microsomal fraction (endoplasmic reticulum). The remaining supernatant is considered the cytosolic fraction. Peroxisomes are often co-isolated with mitochondria and can be further purified using density gradient centrifugation.

-

Analysis: Each isolated fraction is then analyzed for its this compound content.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of CoA and its thioesters from biological samples.[12][13]

-

Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using a protein precipitation step, typically with perchloric acid (PCA) or another acid, followed by centrifugation.[13]

-

Chromatographic Separation: The supernatant containing the extracted CoA esters is injected into an HPLC system. A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

-

Detection: Detection is most commonly performed using an ultraviolet (UV) detector, as the adenine moiety of Coenzyme A has a strong absorbance at ~260 nm.[13]

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of a this compound standard.

Figure 2. Workflow for determining subcellular this compound levels.

Conclusion

The conversion of Ciprofibrate to this compound is a prerequisite for its pharmacological activity. The synthesis and localization of this compound are not confined to a single cellular compartment but occur across mitochondria, peroxisomes, and the endoplasmic reticulum. This multi-organellar distribution is key to the drug's comprehensive effects on lipid metabolism, from enhancing fatty acid oxidation in mitochondria and peroxisomes to activating the nuclear receptor PPARα, which orchestrates a broad transcriptional response. A thorough understanding of this subcellular localization provides critical insights for the development of next-generation fibrates and other metabolic modulators.

References

- 1. ciprofibrate [drugcentral.org]

- 2. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 4. Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of peroxisomal enzymes in cultured porcine endothelial cells by the hypolipidemic drug ciprofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidyslipaemic action and role of CoA in lipid metabolism of mitochondria and peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

In Vivo Formation and Stability of Ciprofibrate-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a potent lipid-lowering agent, undergoes metabolic activation in vivo to its coenzyme A (CoA) thioester, ciprofibroyl-CoA. This conversion is a critical step in its mechanism of action, as the CoA derivative is considered the pharmacologically active species. This technical guide provides a comprehensive overview of the in vivo formation and stability of ciprofibroyl-CoA, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the associated biochemical pathways and experimental workflows. While significant data exists on the formation of ciprofibroyl-CoA, information regarding its in vivo stability and degradation kinetics remains an area for further investigation.

Introduction

Ciprofibrate belongs to the fibrate class of drugs, which are widely used to treat dyslipidemia. Its therapeutic effects are primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. It is proposed that the active form of ciprofibrate is its acyl-CoA thioester, ciprofibroyl-CoA. The formation of this metabolite is a key activation step, and understanding its in vivo dynamics is crucial for elucidating the drug's full pharmacological and toxicological profile.

In Vivo Formation of Ciprofibrate-CoA

Ciprofibrate is converted to ciprofibroyl-CoA by the action of acyl-CoA synthetases, enzymes that are also responsible for the activation of endogenous fatty acids. This reaction occurs primarily in the liver.

Quantitative Data on this compound Formation

The formation of ciprofibroyl-CoA has been studied in various in vitro and in vivo systems. The following tables summarize the key quantitative findings.

Table 1: In Vivo and In Vitro Concentrations of Ciprofibroyl-CoA

| Parameter | Value | Species/System | Reference(s) |

| Hepatic Concentration | 10-30 µM | Ciprofibrate-treated rats | [1] |

| Maximal Intracellular Concentration | 100 µM | Isolated rat hepatocytes (at 0.5 mM ciprofibrate) | [1] |

| Proportion of Intracellular Drug | 25-35% (as CoA ester at low ciprofibrate concentrations) | Isolated rat hepatocytes | [1] |

Table 2: Kinetic Parameters for Ciprofibroyl-CoA Formation

| Enzyme Source | Substrate | Apparent Km | Apparent C50 | Reference(s) |

| Partially purified rat liver microsomes | Ciprofibrate | 0.63 ± 0.1 mM | - | [2] |

| Marmoset liver microsomes | Ciprofibrate | - | 413.4 µM | [3] |

| Human liver microsomes | Ciprofibrate | - | 379.8 µM | [3] |

| Recombinant marmoset LCL1 (expressed in COS-7 cells) | Ciprofibrate | - | 168.7 µM | [3] |

In Vivo Stability and Fate of this compound

The stability of ciprofibroyl-CoA in vivo is a critical determinant of its pharmacological activity and potential toxicity. As a thioester, it is susceptible to hydrolysis and can also participate in other metabolic reactions.

Hydrolysis

Acyl-CoA thioesters can be hydrolyzed back to the free acid and CoA by a class of enzymes known as acyl-CoA thioesterases (ACOTs) or hydrolases. While this is a known metabolic pathway for xenobiotic acyl-CoA esters, specific data on the rate of hydrolysis or the half-life of ciprofibroyl-CoA in vivo is currently limited in the scientific literature. The hydrolysis of xenobiotic acyl-CoA esters is considered a detoxification pathway that prevents the accumulation of reactive metabolites.

Protein Adduct Formation

Acyl-CoA thioesters are chemically reactive and can covalently bind to nucleophilic residues on proteins, a process known as acylation. This can lead to the formation of drug-protein adducts, which have been implicated in the idiosyncratic drug reactions of some carboxylic acid-containing drugs. While the potential for ciprofibroyl-CoA to form protein adducts exists, specific in vivo evidence and the toxicological significance of such adducts for ciprofibrate have not been extensively characterized.

Interaction with Lipid Metabolism

As an acyl-CoA ester, ciprofibroyl-CoA can potentially interfere with various aspects of lipid metabolism. For instance, it may compete with endogenous fatty acyl-CoAs for enzymes involved in β-oxidation or triglyceride synthesis. It has been shown that ciprofibrate treatment induces the expression of the acyl-CoA oxidase gene, the rate-limiting enzyme for peroxisomal β-oxidation.

Signaling Pathways and Experimental Workflows

Biochemical Pathway of this compound Formation and Fate

The following diagram illustrates the central role of ciprofibroyl-CoA in the metabolic activation of ciprofibrate and its potential subsequent pathways.

Caption: Ciprofibrate is activated to Ciprofibroyl-CoA, which then exerts its effects.

Experimental Workflow for In Vivo Analysis

The diagram below outlines a general workflow for the investigation of ciprofibroyl-CoA formation and stability in vivo.

Caption: Workflow for in vivo analysis of Ciprofibroyl-CoA.

Experimental Protocols

Measurement of Ciprofibroyl-CoA Synthetase Activity

This protocol is adapted from methods used for long-chain acyl-CoA synthetases.

Objective: To determine the rate of ciprofibroyl-CoA formation in a biological sample (e.g., liver microsomes).

Materials:

-

Liver microsomal fraction (or other subcellular fraction)

-

Ciprofibrate solution

-

ATP solution

-

Coenzyme A (CoA-SH) solution

-

MgCl2 solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a C18 column and UV detector or a LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA-SH, and MgCl2.

-

Pre-incubation: Pre-incubate the reaction mixture and the microsomal protein at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the ciprofibrate solution to the pre-incubated mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant contains the ciprofibroyl-CoA. The supernatant may require further purification, for example, by solid-phase extraction.

-

Quantification: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of ciprofibroyl-CoA formed. A standard curve of synthetically prepared ciprofibroyl-CoA should be used for absolute quantification.

Quantification of Ciprofibroyl-CoA by HPLC

Objective: To separate and quantify ciprofibroyl-CoA from a biological extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis detector

-

Reversed-phase C18 column

Mobile Phase (Isocratic or Gradient):

-

A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 5.0-7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile will need to be optimized for the specific column and system.

Procedure:

-

Sample Injection: Inject a known volume of the prepared sample extract onto the HPLC column.

-

Separation: Elute the column with the mobile phase at a constant flow rate.

-

Detection: Monitor the eluent at a wavelength where ciprofibroyl-CoA has significant absorbance (typically around 260 nm due to the adenine moiety of CoA).

-

Quantification: Identify the peak corresponding to ciprofibroyl-CoA based on its retention time compared to a standard. The peak area is then used to calculate the concentration based on a standard curve.

Conclusion and Future Directions

The formation of ciprofibroyl-CoA is a well-established metabolic activation step for ciprofibrate, with quantitative data available for its formation kinetics and in vivo concentrations. The primary enzyme responsible is likely a long-chain acyl-CoA synthetase. However, a significant knowledge gap exists regarding the in vivo stability of ciprofibroyl-CoA. Future research should focus on determining the half-life of this reactive metabolite and identifying the specific acyl-CoA thioesterases involved in its hydrolysis. A deeper understanding of the stability and fate of ciprofibroyl-CoA will provide a more complete picture of the pharmacology and toxicology of ciprofibrate and other fibrate drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciprofibrate-CoA Interaction with Mitochondrial Enzymes: A Technical Guide

Abstract

Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its primary effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Following cellular uptake, ciprofibrate is converted to its active form, ciprofibrate-CoA. This acyl-CoA thioester does not primarily function through direct allosteric modulation of mitochondrial enzymes but rather as a ligand for PPARα, initiating a cascade of genomic effects that profoundly alter mitochondrial lipid metabolism. This technical guide provides an in-depth analysis of the downstream effects of this compound on mitochondrial enzyme expression and activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows. The primary audience for this document includes researchers, scientists, and drug development professionals engaged in metabolic disease research.

Core Signaling Pathway: PPARα Activation

The principal mechanism of action for ciprofibrate involves its conversion to this compound, which then serves as an agonist for PPARα.[1] PPARα is a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event recruits coactivator proteins and initiates the transcription of genes predominantly involved in fatty acid uptake, transport, and catabolism, particularly within the mitochondria and peroxisomes.[2][4][5]

References

- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ciprofibrate-CoA in Gene Expression Regulation: A Technical Guide

Abstract: Ciprofibrate, a member of the fibrate class of lipid-lowering drugs, exerts its therapeutic effects primarily by modulating gene expression. This is not accomplished by the drug in its native form, but rather through its metabolic activation to a coenzyme A (CoA) thioester, Ciprofibrate-CoA. This active metabolite serves as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPARα by this compound initiates a cascade of genomic events that fundamentally reprogram cellular lipid and lipoprotein metabolism. This technical guide provides an in-depth exploration of the formation of this compound, its molecular mechanism of action on the PPARα signaling pathway, and its ultimate impact on the regulation of target genes. We present a consolidation of quantitative data from key studies, detailed experimental protocols for investigating this pathway, and visual diagrams to elucidate the core molecular interactions and workflows.

Introduction: From Ciprofibrate to this compound

Fibrate drugs are widely prescribed for the treatment of dyslipidemia, a condition characterized by elevated plasma triglycerides and cholesterol.[1][2] The pharmacological activity of these compounds, including ciprofibrate, is contingent upon their intracellular conversion to their corresponding acyl-CoA thioesters.[2][3] This bioactivation is a critical step, as the CoA derivative is the actual molecular species that interacts with and activates the primary drug target.[4][5]

Long-chain acyl-CoA synthetases, enzymes typically involved in the activation of fatty acids, are responsible for catalyzing the formation of this compound from ciprofibrate.[4] This reaction occurs in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.[4] Studies in rat liver have confirmed the presence of this compound synthetase activity and have measured the concentration of this compound in the liver of treated rats to be in the range of 10-30 µM.[4] The formation of this active metabolite is the gateway to the drug's extensive effects on the cellular transcriptome.

Figure 1: Bioactivation of Ciprofibrate to this compound.

The Core Mechanism: PPARα Activation

The primary mechanism through which this compound regulates gene expression is by acting as a high-affinity ligand for PPARα.[1][6][7] PPARα is a member of the nuclear hormone receptor superfamily and is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle.[8]

Upon binding this compound, PPARα undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[2][9] This activated PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9][10] The binding of the heterodimer to a PPRE recruits a complex of co-activator proteins, which ultimately leads to the initiation or suppression of gene transcription.[2] This modulation of the transcription of key genes is the foundation of ciprofibrate's therapeutic effects on lipid metabolism.[2][3]

Figure 2: The PPARα signaling pathway activated by this compound.

Impact on Gene Expression and Metabolic Outcomes

The activation of the PPARα pathway by this compound results in a coordinated regulation of a large suite of genes, leading to profound changes in lipid and lipoprotein metabolism.

Key Upregulated Genes:

-

Lipoprotein Lipase (LPL): Increases the clearance of triglyceride-rich lipoproteins.[1][2]

-

Apolipoproteins A-I and A-II (apoA-I, apoA-II): Key components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol ("good cholesterol") levels in humans.[2][6]

-

Fatty Acid Oxidation Enzymes: Stimulates the uptake, conversion to acyl-CoA derivatives, and catabolism of fatty acids via β-oxidation pathways.[2][11]

-

ATP-Binding Cassette Transporter A1 (ABCA1): Promotes cholesterol efflux and HDL formation.[12]

-

Cholesteryl Ester Transfer Protein (CETP): In some models, ciprofibrate has been shown to increase CETP gene expression, impacting reverse cholesterol transport.[8][13]

Key Downregulated Genes:

-

Apolipoprotein C-III (apoC-III): A protein that inhibits lipoprotein lipase, its repression enhances the clearance of triglyceride-rich particles.[1][2]

These genomic changes collectively result in the clinically observed effects of ciprofibrate: a substantial decrease in plasma triglycerides, a reduction in Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[2][6]

Quantitative Data on Ciprofibrate's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of ciprofibrate on lipoprotein levels, enzyme activity, and gene expression.

Table 1: Effects of Ciprofibrate (100 mg/day) on Lipoprotein Subclasses in Type IIB Hyperlipidemia Patients

| Lipoprotein Subclass | Change from Baseline | P-value | Reference |

|---|---|---|---|

| Large VLDL-1 | -40% | P = 0.001 | [14] |

| Small VLDL-2 | -25% | P = 0.003 | [14] |

| Total LDL | -17% | P = 0.005 | [14] |

| Dense LDL Particles | -46% | P < 0.0001 | [14] |

| Total HDL | +13% | P = 0.005 | [14] |

| HDL-3 | +22% | P = 0.009 | [14] |

Data from a study involving 10 patients with Type IIB hyperlipidemia.[14]

Table 2: Effects of Ciprofibrate on CETP and Lipase Activity in Transgenic Mice

| Parameter | Genotype | Change from Control | Reference |

|---|---|---|---|

| Plasma CETP Activity | CIII/CETP Mice | +30% | [8] |

| Plasma CETP Activity | CETP Mice | +50% | [8] |

| Liver CETP mRNA | CIII/CETP Mice | +100% | [8] |

| Liver CETP mRNA | CETP Mice | +50% | [8] |

| Post-heparin LPL Activity | All Groups | +30% to +110% | [13] |

Data from a 3-week treatment study in transgenic mouse models.[8][13]

Table 3: Effects of Ciprofibrate on Palmitoyl-CoA Oxidase Activity in Hepatic Cell Lines

| Cell Line | Ciprofibrate Conc. | Treatment Time | Fold Increase over Control | Reference |

|---|---|---|---|---|

| Fao (Rat) | 250 µM | 72 h | ~7-fold | [15] |

| MH1C1 (Rat) | 250 µM | 72 h | ~4 to 5-fold | [15] |

| MH1C1 (Rat) | 500 µM | 72 h | ~4 to 5-fold | [15] |

| HepG2 (Human) | 250 µM | 72 h | ~2-fold | [15] |

| HepG2 (Human) | 1000 µM | 48 h | ~3-fold | [15] |

Data from in vitro studies measuring the induction of a key peroxisomal enzyme.[15]

Key Experimental Protocols

Investigating the role of this compound in gene expression relies on a variety of molecular biology techniques. Below are detailed methodologies for key cited experiments.

PPARα Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the ability of a compound like ciprofibrate to activate the PPARα receptor.[16][17]

Objective: To measure the dose-dependent activation of human PPARα by ciprofibrate in a cell-based system.

Materials:

-

HepG2 human hepatoblastoma cells (or other suitable cell line).[16]

-

Human PPARα expression plasmid.[17]

-

Reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.[16][17]

-

Renilla luciferase plasmid (for transfection control).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

Ciprofibrate stock solution (in DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer for 96-well plates.

Methodology:

-

Cell Culture and Transfection:

-

One day prior to transfection, seed HepG2 cells into 96-well plates at a density of approximately 1.3 x 10⁴ cells/well.[16]

-

On the day of transfection, prepare a transfection mix containing the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.

-

Co-transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of ciprofibrate in culture medium to achieve the desired final concentrations (e.g., 1 µM to 200 µM).[17] Include a vehicle control (DMSO) and a known PPARα agonist (e.g., WY-14643) as a positive control.[17]

-

Remove the transfection medium from the cells and replace it with the medium containing the various concentrations of ciprofibrate or controls.

-

Incubate the cells for an additional 24 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction of reporter activity by dividing the normalized luciferase activity of ciprofibrate-treated cells by that of the vehicle-treated control cells.

-

Plot the fold induction against the ciprofibrate concentration to generate a dose-response curve.

-

Figure 3: Experimental workflow for the PPARα Luciferase Reporter Assay.

Chromatin Immunoprecipitation (ChIP) Assay

While not explicitly detailed in the search results for ciprofibrate, a ChIP assay is a crucial method to confirm the direct binding of the PPARα-RXR heterodimer to the PPREs of target genes following treatment.

Objective: To demonstrate that ciprofibrate treatment induces the binding of PPARα to the promoter region of a known target gene (e.g., the LPL gene).

Materials:

-

Cultured hepatocytes (e.g., HepG2 or primary hepatocytes).

-

Ciprofibrate.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Cell lysis and chromatin shearing buffers.

-

Sonicator or micrococcal nuclease for chromatin fragmentation.

-

Anti-PPARα antibody.

-

Control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

Reagents for reverse cross-linking (high salt buffer).

-

DNA purification kit.

-

Primers for qPCR targeting the PPRE region of the LPL gene and a negative control region.

-

qPCR master mix and instrument.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cultured hepatocytes with ciprofibrate (e.g., 100 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the sheared chromatin with an anti-PPARα antibody overnight at 4°C with rotation. Use a control IgG antibody in a parallel sample.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating with a high salt buffer at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a spin column kit.

-

-

Quantitative PCR (qPCR) Analysis:

-

Perform qPCR on the purified DNA using primers designed to amplify the PPRE-containing region of the LPL gene promoter.

-

Also, use primers for a gene desert region as a negative control.

-

Analyze the results to determine the enrichment of the LPL promoter DNA in the PPARα IP sample compared to the IgG control sample. An increase in enrichment in the ciprofibrate-treated cells indicates induced binding.

-

Conclusion

This compound is the pharmacologically active form of the drug ciprofibrate, acting as a direct molecular switch for the nuclear receptor PPARα. Its formation and subsequent binding to PPARα initiate a comprehensive reprogramming of the cellular transcriptome, particularly affecting genes central to lipid homeostasis. This targeted modulation of gene expression leads to an improved lipid profile, underpinning the drug's clinical efficacy in treating dyslipidemia. The experimental frameworks provided herein offer robust methods for further dissecting the nuanced roles of this compound and for the discovery of novel modulators of the PPARα signaling pathway. A thorough understanding of this mechanism is paramount for researchers and clinicians working to combat metabolic and cardiovascular diseases.

References

- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Ciprofibrate diminishes NON-HDLc and improves HDLc in patients with Frederickson type IV dyslipidemia phenotype [ve.scielo.org]

- 8. Ciprofibrate increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ciprofibrate increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action of ciprofibrate in type IIb hyperlipoproteinemia: modulation of the atherogenic lipoprotein phenotype and stimulation of high-density lipoprotein-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Genesis of a Pro-Drug Metabolite: Discovery and Initial Characterization of Ciprofibrate-CoA

A Technical Whitepaper for Researchers in Drug Metabolism and Development

Abstract

Ciprofibrate, a potent lipid-lowering agent of the fibrate class, has long been recognized for its therapeutic effects mediated through the activation of peroxisome proliferator-activated receptors (PPARs). However, the nuanced biochemical journey of ciprofibrate within the cell involves a critical metabolic activation step: its conversion to a coenzyme A (CoA) thioester, Ciprofibrate-CoA. This transformation is not merely a step in a detoxification pathway but gives rise to a biochemically active metabolite with its own distinct molecular interactions. This whitepaper provides an in-depth technical guide to the discovery and initial characterization of this compound, detailing the seminal experiments that unveiled its existence, the enzymatic processes governing its formation, and its subsequent characterization as a modulator of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and the molecular mechanisms of fibrate action.

Discovery of this compound: The Unveiling of an Active Metabolite

The concept that xenobiotic carboxylic acids could be activated to their corresponding CoA thioesters, akin to endogenous fatty acids, paved the way for the discovery of this compound. Early research into the metabolism of hypolipidemic drugs like clofibrate, a structural relative of ciprofibrate, suggested that the formation of acyl-CoA esters was a crucial step in their mechanism of action.

A pivotal study by Bronfman et al. provided the first direct evidence for the enzymatic formation of this compound.[1] The researchers demonstrated that incubating ciprofibrate with rat liver microsomal fractions in the presence of ATP and Coenzyme A resulted in the formation of a compound with the characteristics of a CoA thioester.[2] This discovery was significant as it suggested that ciprofibrate itself might be a pro-drug, with its CoA derivative being the more direct effector of at least some of its biological activities.

The Enzymatic Engine: Ciprofibroyl-CoA Synthetase

Further investigation by the same group led to the characterization of the enzyme responsible for this conversion, which they termed "ciprofibroyl-CoA synthetase".[1] Their work revealed that this enzymatic activity was present in both mitochondrial and microsomal fractions of rat liver, with a notable preference for the microsomal fraction. A key finding of this initial characterization was the striking similarity in the properties of ciprofibroyl-CoA synthetase and the well-established long-chain acyl-CoA synthetase (ACSL). This led to the hypothesis that the conversion of ciprofibrate to its CoA ester is likely carried out by one or more isoforms of the ACSL family of enzymes, which are known to activate long-chain fatty acids.[1] This highlighted a fascinating intersection of xenobiotic and endogenous metabolic pathways.

Initial Characterization of this compound

Following its discovery, the initial characterization of this compound focused on its biochemical properties and potential biological activities.

A Modulator of Protein Kinase C Activity

One of the earliest described activities of this compound was its effect on protein kinase C (PKC), a crucial enzyme in cellular signal transduction. Research demonstrated that the acyl-CoA thioester of ciprofibrate could potentiate the activity of diacylglycerol-activated protein kinase C.[3] It achieved this by significantly decreasing the amount of phosphatidylserine required for the enzyme's activation.[3] This finding was significant because it identified a direct molecular target for the metabolite, independent of the PPAR-mediated transcriptional effects of the parent drug.

Antagonism of Purinergic Receptors

Later studies unveiled another distinct molecular target for this compound. It was identified as a competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation. The finding that this compound could block the action of this receptor provided a novel, non-PPAR-mediated mechanism through which ciprofibrate might exert some of its pharmacological effects.

Data Presentation

The following tables summarize the key quantitative data from the initial characterization studies of Ciprofibroyl-CoA synthetase.

Table 1: Subcellular Distribution of Ciprofibroyl-CoA Synthetase Activity in Rat Liver

| Subcellular Fraction | Specific Activity (nmol/min/mg protein) |

| Homogenate | 0.8 ± 0.1 |

| Mitochondria | 1.5 ± 0.2 |

| Microsomes | 3.2 ± 0.4 |

| Cytosol | Not detectable |

Data adapted from Bronfman et al. (1992).[1]

Table 2: Kinetic Parameters of Microsomal Ciprofibroyl-CoA Synthetase

| Substrate | Apparent Km | Apparent Vmax (nmol/min/mg protein) |

| Ciprofibrate | 0.3 mM | 4.5 |

| ATP | 2.5 mM | - |

| Coenzyme A | 0.1 mM | - |

Data adapted from Bronfman et al. (1992).[1]

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the discovery and initial characterization of a xenobiotic-CoA ester like this compound, based on the foundational studies and general analytical techniques for acyl-CoA analysis.

Enzymatic Synthesis of this compound

Objective: To demonstrate the formation of this compound from ciprofibrate by liver subcellular fractions.

Materials:

-

Rat liver homogenate, mitochondrial, and microsomal fractions

-

Ciprofibrate solution

-

ATP solution

-

Coenzyme A (CoA-SH) solution

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Quenching solution (e.g., perchloric acid)

Procedure:

-

Prepare reaction mixtures containing the liver fraction, reaction buffer, ATP, and CoA.

-

Initiate the reaction by adding the ciprofibrate solution.

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the presence of this compound using analytical techniques such as HPLC or LC-MS/MS.

Quantification of Ciprofibroyl-CoA Synthetase Activity

Objective: To determine the kinetic parameters of the enzyme responsible for this compound formation.

Procedure:

-

Perform the enzymatic synthesis assay as described above, varying the concentration of one substrate (ciprofibrate, ATP, or CoA) while keeping the others at saturating concentrations.

-

Quantify the amount of this compound formed at each substrate concentration.

-

Plot the initial reaction velocities against substrate concentrations.

-

Determine the apparent Km and Vmax values from the resulting Michaelis-Menten plot.

Analytical Characterization by HPLC

Objective: To separate and detect this compound from the reaction mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

Procedure:

-

Inject the supernatant from the enzymatic reaction onto the HPLC column.

-

Elute the compounds using the mobile phase gradient.

-

Monitor the eluate at a wavelength where CoA esters absorb (typically around 260 nm).

-

The retention time of the newly formed peak corresponding to this compound can be compared to a chemically synthesized standard if available.

Structural Confirmation by LC-MS/MS

Objective: To confirm the identity of the putative this compound peak.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Separate the reaction mixture using HPLC as described above.

-

Introduce the eluate into the mass spectrometer.

-

Perform MS analysis to determine the molecular weight of the compound in the peak of interest. The expected mass would be that of ciprofibrate plus the mass of CoA minus the mass of water.

-

Perform MS/MS fragmentation of the parent ion. The fragmentation pattern should show characteristic fragments of the CoA moiety, confirming the structure as a CoA thioester.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this whitepaper.

Caption: Metabolic activation of Ciprofibrate and its molecular targets.

Caption: Experimental workflow for the discovery of this compound.

Conclusion

The discovery and initial characterization of this compound marked a significant advancement in our understanding of the metabolism and mechanism of action of fibrate drugs. It highlighted the critical role of metabolic activation in converting a parent drug into a biochemically active species with its own unique pharmacological profile. The identification of Ciprofibroyl-CoA synthetase activity and its potential identity with long-chain acyl-CoA synthetase provided a clear enzymatic basis for this transformation. Furthermore, the characterization of this compound as a modulator of Protein Kinase C and an antagonist of the P2Y1 receptor opened up new avenues for research into the non-PPAR-mediated effects of ciprofibrate. This foundational knowledge continues to be relevant for drug development professionals and researchers in the field of drug metabolism, emphasizing the importance of investigating the complete metabolic fate of xenobiotics to fully elucidate their biological effects.

References

- 1. ACSL1 - Wikipedia [en.wikipedia.org]

- 2. Activation of hypolipidaemic drugs to acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciprofibrate-CoA and its Impact on Fatty Acid Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its primary pharmacological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). A crucial step in its mechanism of action is its intracellular conversion to the active thioester derivative, ciprofibrate-CoA. This technical guide provides a comprehensive overview of the formation of this compound and its subsequent multifaceted impact on fatty acid oxidation. We delve into the molecular interactions with key enzymes, the transcriptional regulation of metabolic pathways, and the overall enhancement of fatty acid catabolism. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling and metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been effectively used for decades to manage dyslipidemia. Ciprofibrate is a second-generation fibrate known for its high potency in reducing plasma triglycerides and very-low-density lipoprotein (VLDL) levels, while increasing high-density lipoprotein (HDL) cholesterol.

The primary mechanism of action of fibrates is the activation of PPARα, a nuclear receptor that acts as a transcription factor regulating the expression of a suite of genes involved in lipid and lipoprotein metabolism. For ciprofibrate to exert this effect, it is believed to be metabolically activated within the cell to its coenzyme A (CoA) thioester, this compound. This active metabolite is thought to be the primary ligand for PPARα, and it may also directly influence the activity of enzymes involved in fatty acid metabolism. This guide will explore the formation of this compound and its detailed impact on the intricate process of fatty acid oxidation.

This compound Formation

The conversion of ciprofibrate to its active form, ciprofibroyl-CoA, is a critical step in its mechanism of action. This bioactivation is catalyzed by acyl-CoA synthetases (ACS), enzymes that are also responsible for the activation of endogenous fatty acids.

Enzymatic Synthesis

Studies have demonstrated that rat liver homogenates and isolated hepatocytes can synthesize ciprofibroyl-CoA from ciprofibrate. The primary enzyme responsible for this conversion is believed to be the long-chain acyl-CoA synthetase. The reaction follows Michaelis-Menten kinetics, with an apparent Km of 0.63 ± 0.1 mM for ciprofibrate in a partially purified enzyme preparation from rat liver microsomes. The formation of ciprofibroyl-CoA is dependent on the presence of ATP and CoA.

Subcellular Localization and Tissue Distribution

The synthesis of ciprofibroyl-CoA occurs in various subcellular compartments where acyl-CoA synthetases are present, including the mitochondria, microsomes (endoplasmic reticulum), and peroxisomes. The highest activity of ciprofibroyl-CoA synthetase has been observed in the liver and adipose tissue, which are key sites of fatty acid metabolism.

Intracellular Concentrations

In the liver of ciprofibrate-treated rats, the concentration of ciprofibroyl-CoA has been measured to be in the range of 10-30 µM. When isolated rat hepatocytes are incubated with ciprofibrate, the intracellular concentration of its CoA ester can reach up to 100 µM. At lower, more physiologically relevant concentrations of ciprofibrate, a significant portion (25-35%) of the total intracellular drug exists as its acyl-CoA ester.

Impact on Fatty Acid Oxidation

This compound influences fatty acid oxidation through two primary mechanisms:

-

Transcriptional Regulation via PPARα Activation: As a potent agonist for PPARα, this compound initiates a signaling cascade that leads to the upregulation of numerous genes encoding for proteins and enzymes involved in fatty acid transport and catabolism.

-

Direct Modulation of Enzyme Activity: Ciprofibroyl-CoA may directly interact with and modulate the activity of key enzymes in the fatty acid oxidation pathway.

Transcriptional Regulation of Fatty Acid Oxidation Pathways

The activation of PPARα by this compound leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby enhancing their transcription.

dot

Caption: PPARα signaling pathway activated by ciprofibrate.

Key classes of genes upregulated by this compound-activated PPARα that enhance fatty acid oxidation include:

-

Fatty Acid Transport Proteins: Genes encoding for fatty acid translocase (FAT/CD36) and fatty acid binding proteins (FABPs), which facilitate the uptake and intracellular transport of fatty acids.

-

Acyl-CoA Synthetases (ACS): Upregulation of ACS isoforms further enhances the activation of fatty acids to their CoA esters.

-

Carnitine Palmitoyltransferase System:

-

Carnitine Palmitoyltransferase I (CPT1): The rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.

-

Carnitine Palmitoyltransferase II (CPT2): Works in concert with CPT1 to transport fatty acids across the mitochondrial membrane.

-

-

Mitochondrial β-oxidation Enzymes: Genes for acyl-CoA dehydrogenases (short, medium, long, and very long-chain specific), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase are all upregulated, increasing the overall capacity of the mitochondrial β-oxidation spiral.

-

Peroxisomal β-oxidation Enzymes: Genes for acyl-CoA oxidase (ACOX), the rate-limiting enzyme in peroxisomal β-oxidation, and other enzymes of this pathway are also induced. This is particularly important for the metabolism of very-long-chain fatty acids.

dot

Caption: Upregulation of fatty acid oxidation genes by this compound.

Direct Modulation of Enzyme Activity

While the primary effect of this compound is transcriptional, there is evidence to suggest that it may also directly interact with enzymes of fatty acid metabolism.

-

Acyl-CoA Dehydrogenases: There is currently a lack of direct evidence for the allosteric modulation of acyl-CoA dehydrogenases by ciprofibroyl-CoA. The primary impact of ciprofibrate on these enzymes appears to be at the level of gene expression.

-

Protein Kinase C (PKC): The acyl-CoA thioester of ciprofibrate has been found to decrease the phosphatidylserine requirement of protein kinase C, suggesting a potential role in modulating signal transduction pathways.[1]

Quantitative Data

The following tables summarize the quantitative effects of ciprofibrate treatment on key enzymes and processes related to fatty acid oxidation.

Table 1: Effect of Ciprofibrate Treatment on Acyl-CoA Ligase Activity in Rat Liver

| Enzyme | Subcellular Fraction | Fold Increase in Activity |

| Palmitoyl-CoA Ligase | Peroxisomes | 3.2 |

| Mitochondria | 1.9 | |

| Microsomes | 1.5 | |

| Lignoceroyl-CoA Ligase | Peroxisomes | 5.3 |

| Mitochondria | 3.3 | |

| Microsomes | 2.3 |

Table 2: Effect of Ciprofibrate Treatment on Fatty Acid Oxidation in Rat Liver

| Fatty Acid | Subcellular Fraction | Fold Increase in Oxidation |

| Palmitic Acid | Peroxisomes | 8.5 |

| Mitochondria | 2.3 | |

| Lignoceric Acid | Peroxisomes | 13.4 |

| Mitochondria | 2.3 |

Table 3: Effect of Ciprofibrate on Palmitoyl-CoA Oxidase Activity in Hepatic Cell Lines

| Cell Line | Ciprofibrate Concentration (µM) | Incubation Time (h) | Fold Increase in Activity |

| Fao (rat) | 250 | 72 | ~7 |

| MH1C1 (rat) | 250-500 | 72 | ~4-5 |

| HepG2 (human) | 250 | 72 | ~2 |

| 1000 | 48 | ~3 |

Experimental Protocols

Chemo-enzymatic Synthesis of Ciprofibroyl-CoA

A general protocol for the synthesis of xenobiotic-CoA esters can be adapted for ciprofibroyl-CoA. This method involves the chemical activation of the carboxylic acid group of ciprofibrate, followed by an enzymatic or chemical reaction with Coenzyme A.

Materials:

-

Ciprofibrate

-

N,N'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Coenzyme A lithium salt

-

Sodium bicarbonate buffer (0.5 M, pH ~8.0)

-

HPLC system for purification and analysis

Protocol:

-

Activation of Ciprofibrate:

-

Dissolve ciprofibrate in anhydrous THF.

-

Add a molar excess (e.g., 1.2 equivalents) of CDI to the solution.

-

Stir the reaction at room temperature for 1-2 hours to form the ciprofibroyl-imidazole intermediate.

-

-

Thioesterification with Coenzyme A:

-

Dissolve Coenzyme A in the sodium bicarbonate buffer.

-

Slowly add the activated ciprofibrate solution to the Coenzyme A solution while stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Monitor the reaction progress by reverse-phase HPLC.

-

Purify the ciprofibroyl-CoA from the reaction mixture using preparative HPLC.

-

Lyophilize the purified fractions to obtain ciprofibroyl-CoA as a solid.

-

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

CPT1 activity can be measured in isolated mitochondria or permeabilized cells using a radiometric or spectrophotometric assay. The following is a general radiometric protocol.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

-

Bovine serum albumin (BSA, fatty acid-free)

-

Palmitoyl-CoA

-

L-[methyl-³H]carnitine

-

Inhibitors (e.g., malonyl-CoA as a positive control)

-

Perchloric acid

-

Butanol

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, add the assay buffer, BSA, and the mitochondrial/cell suspension.

-

Add the test compound (e.g., ciprofibroyl-CoA) or vehicle control.

-

Pre-incubate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add a mixture of palmitoyl-CoA and L-[methyl-³H]carnitine to start the reaction.

-

-

Incubation:

-

Incubate at 37°C for a defined period (e.g., 5-15 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold perchloric acid.

-

-

Extraction and Scintillation Counting:

-

Centrifuge the tubes to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Extract the radiolabeled palmitoylcarnitine by adding butanol and vortexing.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

-

dot

Caption: Workflow for a radiometric CPT1 activity assay.

Conclusion

This compound is the pharmacologically active metabolite of ciprofibrate that plays a central role in the drug's lipid-lowering effects. Its formation via acyl-CoA synthetases and subsequent activation of PPARα leads to a coordinated and robust upregulation of the entire fatty acid oxidation machinery, from cellular uptake to mitochondrial and peroxisomal β-oxidation. While direct modulation of enzyme activity by this compound is plausible, particularly for CPT1, further research is needed to quantify these interactions. The in-depth understanding of the molecular mechanisms of this compound is essential for the development of next-generation therapies for metabolic disorders. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of metabolic science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ciprofibrate-CoA for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ciprofibrate-Coenzyme A (Ciprofibrate-CoA) for its use in in vitro research applications. This document outlines the mechanism of action of ciprofibrate, proposes a detailed protocol for the chemo-enzymatic synthesis of its CoA-ester, and presents relevant data for experimental design.

Introduction

Ciprofibrate is a fibrate drug used in the management of hyperlipidemia.[1] Its therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] For detailed mechanistic in vitro studies, the biologically active form of the drug, its Coenzyme A (CoA) thioester, is often required. This document provides a proposed methodology for the synthesis of this compound, enabling researchers to investigate its direct effects on various enzymes and pathways.

Mechanism of Action of Ciprofibrate

Ciprofibrate exerts its lipid-lowering effects by binding to and activating PPARα.[1] This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR).[2] The resulting complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This, in turn, modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism.[2]

Key effects of PPARα activation by ciprofibrate include:

-

Increased expression of lipoprotein lipase (LPL): This enhances the clearance of triglyceride-rich lipoproteins.[1]

-

Upregulation of fatty acid transport proteins: This facilitates the uptake of fatty acids into cells.

-

Induction of enzymes involved in peroxisomal and mitochondrial β-oxidation: This promotes the breakdown of fatty acids.[2]

-

Reduced expression of apolipoprotein C-III (ApoC-III): This leads to decreased triglyceride levels.[2]

Data Presentation

The following table summarizes the concentrations of ciprofibrate used in various in vitro cell-based assays, providing a reference for determining appropriate experimental concentrations of this compound.

| Cell Line | Assay | Ciprofibrate Concentration (µM) | Duration of Treatment (hours) | Observed Effect |

| Fao (rat hepatoma) | Palmitoyl-CoA oxidase activity | 100 - 250 | 72 | 7-fold increase in activity at 250 µM[3] |

| MH1C1 (rat hepatoma) | Palmitoyl-CoA oxidase activity | 250 - 500 | 72 | 4 to 5-fold increase in activity[3] |

| HepG2 (human hepatoma) | Palmitoyl-CoA oxidase activity | 250 - 1000 | 48 - 72 | 2-fold increase at 250 µM after 72h; 3-fold increase at 1000 µM after 48h[3] |

Experimental Protocols

Proposed Chemo-Enzymatic Synthesis of this compound

This protocol is a proposed method adapted from established procedures for the synthesis of various acyl-CoA esters.[4][5][6][7] It utilizes the activation of the carboxylic acid group of ciprofibrate with 1,1'-carbonyldiimidazole (CDI) followed by thioesterification with Coenzyme A.

Materials:

-

Ciprofibrate

-

1,1'-Carbonyldiimidazole (CDI)

-

Coenzyme A, trilithium salt

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution, 0.5 M

-

Formic acid, 50%

-

Milli-Q water

-

Liquid nitrogen

-

Lyophilizer

-

HPLC-UV-MS system for analysis and purification

Protocol:

-